2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid
Description
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid is a benzoic acid derivative featuring a cyclopropylcarbonyl-substituted amino group at position 2 and a hydroxyl group at position 3. The cyclopropylcarbonyl moiety is notable for enhancing lipophilicity and metabolic stability, which are critical in drug design and agrochemical development .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-3-4-9(8(5-7)11(15)16)12-10(14)6-1-2-6/h3-6,13H,1-2H2,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLUSPZRYYTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to incorporate the cyclopropylcarbonyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid, highlighting differences in substituents, molecular weight, and melting points:
Key Observations:
Substituent Effects on Melting Points :
- The tert-butoxycarbonyl (Boc)-protected analog (150–151°C) has a significantly lower melting point compared to hydroxyl-rich derivatives like oat anthramide C (248–250°C), likely due to reduced hydrogen-bonding capacity in the former .
- The carboxymethyl-substituted analog (214–216°C) exhibits intermediate thermal stability, suggesting moderate intermolecular interactions .
Fluorine substitution (entry 2) may improve metabolic stability and electronic effects, influencing binding interactions in biological systems .
Functional and Application-Based Comparisons
Agrochemical Potential:
- Cyclosulfamuron (a cyclopropylcarbonyl-containing herbicide, C₁₇H₁₉N₅O₆S) demonstrates the agrochemical relevance of this functional group. Its mode of action involves sulfonylurea-mediated inhibition of acetolactate synthase, suggesting that this compound derivatives could similarly target plant metabolic pathways .
Pharmaceutical and Natural Product Context:
- Oat anthramide C, a natural analog with a dihydroxyphenylpropenoyl group, highlights the role of phenolic hydroxyl groups in antioxidant activity.
- Safety data for structurally complex benzoic acid derivatives (e.g., BD140287, CAS 53623-42-0) emphasize their use in laboratory research, underscoring the need for rigorous toxicity profiling in drug development .
Research Findings and Implications
Synthetic Accessibility :
- Carboxymethyl and Boc-protected analogs are synthesized via straightforward acid-catalyzed reactions (e.g., sulfuric acid-mediated ester hydrolysis), suggesting feasible routes to the target compound .
- Cyclopropylcarbonyl incorporation may require specialized reagents, as seen in cyclosulfamuron synthesis .
Crystallographic and Computational Insights :
- SHELX programs, widely used in small-molecule crystallography, could aid in resolving the target compound’s crystal structure, particularly for analyzing hydrogen-bonding networks influenced by the 5-hydroxy group .
Biological Activity
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a cyclopropylcarbonyl group and a hydroxyl group, which may contribute to its interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{13}N_{1}O_{3}
- Molecular Weight : 219.24 g/mol
This compound features a hydroxyl group at the 5-position of the benzoic acid ring, which is known to enhance its biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms, including bacteria and fungi. In vitro studies demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to other hydroxybenzoic acid derivatives .
- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby exerting antioxidant effects that may protect cells from oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, the compound was tested in an animal model of inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group, suggesting that the compound may inhibit pro-inflammatory cytokines .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of hydroxybenzoic acids. The hydroxyl groups play a crucial role in enhancing solubility and bioavailability, which are vital for therapeutic applications .
Moreover, computational studies using molecular docking have predicted favorable interactions between this compound and COX-2 receptors, suggesting its potential as an anti-inflammatory drug candidate .
Q & A
Q. What are the recommended synthetic pathways for 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Route : Begin with 5-hydroxyanthranilic acid as the precursor. React with cyclopropane carbonyl chloride under basic conditions (e.g., in DMF or THF) to introduce the cyclopropylcarbonyl group. Monitor the reaction via TLC or HPLC for intermediate formation .
- Optimization : Adjust solvent polarity (e.g., switch from THF to DMF for better solubility) and catalyst concentration. Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency. Purify the final product via reverse-phase HPLC or column chromatography .
Q. Which analytical techniques are most suitable for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Employ -NMR and -NMR to verify the aromatic protons, hydroxyl group, and cyclopropyl moiety. High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 223.08 Da for related analogs) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times with reference standards. IR spectroscopy can validate functional groups (e.g., carbonyl stretch at ~1650 cm) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–9). For analogs like 5-fluoro-2-hydroxybenzoic acid, solubility in DMSO is >10 mg/mL, suggesting similar behavior for the target compound .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Validation : Replicate assays under standardized conditions (e.g., cell line authentication, consistent serum batches). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
- Stereochemical Considerations : Use chiral HPLC to isolate enantiomers and test their individual bioactivities. For analogs like 4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid, stereochemistry significantly impacts target binding .
Q. What strategies are recommended for designing analogs to improve metabolic stability or target selectivity?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to reduce oxidative metabolism. Replace the cyclopropyl group with bicyclic moieties to enhance steric hindrance against CYP450 enzymes .
- Prodrug Approach : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability. Test hydrolytic stability in simulated gastric fluid (pH 1.2) and plasma .
Q. How can researchers assess the environmental and toxicity risks of this compound during preclinical development?
Methodological Answer:
- Environmental Impact : Conduct OECD-compliant aquatic toxicity tests (e.g., Daphnia magna LC). Related compounds like 2-bromo-5-hydroxybenzoic acid show moderate ecotoxicity (WGK Germany: 3), suggesting similar precautions .
- Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays). For analogs with hydrazine derivatives (e.g., 2-amino-5-hydroxybenzoic acid), monitor genotoxicity and nephrotoxicity .
Q. What computational tools can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with SPR or ITC binding assays.
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 inhibition. Cross-reference with experimental microsomal stability data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer:
- Standardization : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS) for NMR. For HRMS, calibrate with reference compounds of known exact mass (e.g., 219.1008 Da for related metabolites) .
- Collaborative Validation : Share raw data (e.g., .JCAMP files for IR) via platforms like Zenodo for peer verification. Compare with published spectra of structurally similar compounds (e.g., 3-amino-5-hydroxybenzoic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
